molecular formula C5H14OSi B050070 2-(Trimethylsilyl)ethanol CAS No. 2916-68-9

2-(Trimethylsilyl)ethanol

Cat. No. B050070
CAS RN: 2916-68-9
M. Wt: 118.25 g/mol
InChI Key: ZNGINKJHQQQORD-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethanol is used as a protecting reagent for carboxyl, phosphoryl, hydroxyl, and amino groups in organic synthesis . It is also used as a precursor to prepare trimethyl (2-phenoxyethyl)silanes by reacting with aromatic fluoride , and in the synthesis of teoc-protected amines by using the corresponding isocyanates .


Synthesis Analysis

Three methods of preparation have been reported :

  • Most conveniently, by the reaction of the Grignard reagent formed from (Chloromethyl)trimethylsilane with Paraformaldehyde .


Molecular Structure Analysis

The molecular structure of 2-(Trimethylsilyl)ethanol is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-(Trimethylsilyl)ethanol participates in the reactions of Phenol and Acid Protection, Alcohol Protection, Hemiacetal Protection, Amine Protection, Enol Ether Synthesis, Carbohydrate Chemistry, etc . It is also involved in the reactions of Phenol and Acid Protection, Alcohol Protection, Hemiacetal Protection, Amine Protection, Enol Ether Synthesis, Carbohydrate Chemistry, etc .


Physical And Chemical Properties Analysis

2-(Trimethylsilyl)ethanol has a boiling point of 50–52 °C/10 mmHg, 71–73 °C/35 mmHg, and a density of 0.825 g cm^-3 .

Scientific Research Applications

  • Copper-Catalyzed Coupling of Aryl Iodides : 2-(Trimethylsilyl)ethanol has been used as a new alcohol equivalent in the copper-catalyzed coupling of aryl iodides, allowing for the preparation of substituted phenols and phenols with sensitive functional groups under mild conditions (Mullick et al., 2011).

  • Isotope Ratio Measurements : It has been involved in chemical ionization reactions for measuring hydrogen/deuterium ratios in ethanol/ethanol-O-d mixtures, with the potential for in situ isotope ratio measurements (Ellenberger et al., 1982).

  • Peptide Synthesis : A fluorous analogue of 2-(trimethylsilyl)ethanol has been developed for the protection of carboxylic acids in peptide synthesis. This method is particularly beneficial due to its mild cleavage conditions, making it suitable for the synthesis of peptides and modified peptides (Fustero et al., 2006).

  • Synthesis of Pyrazoles : In the synthesis of di- and trisubstituted pyrazoles, 2-diazo-2-(trimethylsilyl)ethanols derived from reactions with diazo(trimethylsilyl)methylmagnesium bromide have been applied (Hari et al., 2007).

  • Synthesis of Trimethyl(2-phenoxyethyl)silanes : It has been used in the direct synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, demonstrating tolerance for various substituents (Grecian et al., 2005).

  • Synthesis of α-D-Mannopyranosides : 2-(Trimethylsilyl)ethanol was employed in glycosylation reactions with various ethyl 1-thioglycosides, leading to the synthesis of 2-(trimethylsilyl)ethyl α-d-mannopyranosides with excellent yields (Saksena et al., 2002).

  • Quantitative Determination of Ethanol in Cider : In food science, it has been used for the quantitative determination of ethanol in cider using 1H NMR spectrometry (Zuriarrain et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

Relevant Papers A paper titled “2-(Trimethylsilyl)ethanol as a new alcohol equivalent for copper-catalyzed coupling of aryl iodides” discusses the use of 2-(Trimethylsilyl)ethanol in copper-catalyzed coupling of aryl iodides .

properties

IUPAC Name

2-trimethylsilylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14OSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGINKJHQQQORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183421
Record name 2-(Trimethylsilyl)ethanol
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Molecular Weight

118.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)ethanol

CAS RN

2916-68-9
Record name 2-(Trimethylsilyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2916-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(Trimethylsilyl)ethanol
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Record name 2-(Trimethylsilyl)ethanol
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Record name 2-(Trimethylsilyl)ethanol
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Record name 2-(trimethylsilyl)ethanol
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Record name 2-(TRIMETHYLSILYL)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
930
Citations
E Knobloch, R Brückner - Synthesis, 2008 - thieme-connect.com
β-Keto esters derived from 2-(trimethylsilyl) ethanol undergo cleavage and decarboxylation when treated with 0.75 equivalents of tetrabutylammonium fluoride trihydrate in …
Number of citations: 8 www.thieme-connect.com
M Dibakar, A Prakash, K Selvakumar, K Ruckmani… - Tetrahedron letters, 2011 - Elsevier
2-(Trimethylsilyl)ethanol as a new alcohol equivalent for copper-catalyzed coupling of aryl iodides - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books …
Number of citations: 8 www.sciencedirect.com
R Saksena, J Zhang, P Kováč - Journal of carbohydrate chemistry, 2002 - Taylor & Francis
Glycosylation of 2-(trimethylsilyl)ethanol with various ethyl 1-thioglycosides, which were activated with N-iodosuccinimide and silver triflate, was studied. The starting thioglycosides, …
Number of citations: 16 www.tandfonline.com
A Rosowsky, JE Wright - The Journal of Organic Chemistry, 1983 - ACS Publications
70-Boc-Ve-Teoc-L-lysine= 2; N'>'-Teoc-L-2, 4-diaminobutyric acid= 3; N&-Teoc-L-ornithine= 4; A^-Teoc-L-lysine reduction was attempted on a large scale because of the need to use …
Number of citations: 61 pubs.acs.org
JP Reddy - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 2916‐68‐9 ] C 5 H 14 OSi (MW 118.28) (protecting reagent for carboxyl, phosphoryl, hydroxyl, and amino groups) Physical Data: bp 50–52 C/10 mmHg, 71–73 C/35 mmHg; d 0.825 g …
Number of citations: 1 onlinelibrary.wiley.com
R Taylor - Journal of the Chemical Society, Perkin Transactions 2, 1991 - pubs.rsc.org
… 36 "C; 6H 7.29 and 6.87 (4 H, d, ArH), 4.81 (1 H, t, CH), 3.81 (3 H, s, MeO), 1.72 (1 H, d, OH), 1.31-1.15 (2 H, m, CH,) and - 0.09 (9 H, s, SiMe,); 1 -(4-methylphenyl)-2-trimethylsilylethanol…
Number of citations: 4 pubs.rsc.org
S Fustero, AG Sancho, G Chiva… - The Journal of …, 2006 - ACS Publications
Starting with a fluorous analogue of 2-(trimethylsilyl)ethanol, we have designed an easy method for preparing a new fluorous tag ( F TMSE) for the protection of carboxylic acids. …
Number of citations: 48 pubs.acs.org
T Oida, A Ohnishi, T Shimamaki, Y Hayashi… - Bulletin of the …, 1991 - journal.csj.jp
2-(Trimethylsilyl)ethyl benzenesulfenate was allowed to react with several halides in the presence of tetrabutylammonium fluoride (TBAF) to afford the corresponding phenyl sulfoxides …
Number of citations: 16 www.journal.csj.jp
E Knobloch, R Brückner - Synlett, 2008 - thieme-connect.com
β-Keto [2-(trimethylsilyl) ethyl esters] are dealkoxycarbonylated at 50 C by 0.75 equivalents of Bu 4 N+ F− 3H 2 O in THF. This reaction proceeds chemoselectively in the presence of β-…
Number of citations: 3 www.thieme-connect.com
K Jansson, S Ahlfors, T Frejd, J Kihlberg… - The Journal of …, 1988 - ACS Publications
Twenty-seven mono-* tetrasaccharidic 2-(trimethylsilyl) ethyl (TMSET) glycosides were synthesized by the Kónigs-Knorr-type method in combination with a wide range of standard …
Number of citations: 384 pubs.acs.org

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